molecular formula C25H20ClFN6O3S B11324429 N-(4-{[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfamoyl}phenyl)acetamide

N-(4-{[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B11324429
M. Wt: 539.0 g/mol
InChI Key: GDGXUYNVJVALNI-UHFFFAOYSA-N
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Description

N-(4-{[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]SULFAMOYL}PHENYL)ACETAMIDE: is a complex organic compound that features a triazolopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]SULFAMOYL}PHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the chlorophenyl and fluorophenyl groups. The final steps involve the sulfonation and acetylation reactions to attach the sulfonamide and acetamide groups, respectively. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions would be essential to maintain consistency and efficiency. Additionally, purification processes such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]SULFAMOYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like sodium hydroxide or halogenating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-{[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]SULFAMOYL}PHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(4-{[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]SULFAMOYL}PHENYL)ACETAMIDE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]SULFAMOYL}PHENYL)ACETAMIDE is unique due to its triazolopyrimidine core and the presence of both chlorophenyl and fluorophenyl groups

Properties

Molecular Formula

C25H20ClFN6O3S

Molecular Weight

539.0 g/mol

IUPAC Name

N-[4-[[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C25H20ClFN6O3S/c1-15(34)28-20-10-12-21(13-11-20)37(35,36)32-24-30-25-29-22(16-2-6-18(26)7-3-16)14-23(33(25)31-24)17-4-8-19(27)9-5-17/h2-14,23H,1H3,(H,28,34)(H2,29,30,31,32)

InChI Key

GDGXUYNVJVALNI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F

Origin of Product

United States

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